molecular formula C9H16N2O2 B11909677 Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate

Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate

Cat. No.: B11909677
M. Wt: 184.24 g/mol
InChI Key: NPRJZFPRCHQZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features the octahydropyrrolo[1,2-a]pyrazine bicyclic structure, which serves as a privileged core in the design of biologically active molecules. Its primary research value lies in its application as a key synthetic intermediate and precursor for the development of potential therapeutics. Compounds based on this scaffold have been investigated as inhibitors of angiotensin-converting enzyme (ACE), functioning to block the conversion of angiotensin I to the potent pressor angiotensin II, thereby exhibiting potential as antihypertensive agents . Furthermore, substituted octahydropyrrolo[1,2-a]pyrazines are explored for their activity as calcium channel blockers, indicating broad utility in cardiovascular and neurological research . The stereochemistry of the molecule is crucial for its biological activity; the (3S,8aS)- enantiomer (CAS# 182072-49-7) is a commonly specified version for research purposes . This product is supplied as a high-purity compound for research and development applications. It is intended for use in laboratory settings only and is not for diagnostic, therapeutic, or personal use. Researchers can utilize this chemical building block to explore new pharmacological pathways, develop novel synthetic routes, and advance the study of cardiovascular, neurological, and metabolic diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

methyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-3-carboxylate

InChI

InChI=1S/C9H16N2O2/c1-13-9(12)8-6-11-4-2-3-7(11)5-10-8/h7-8,10H,2-6H2,1H3

InChI Key

NPRJZFPRCHQZLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN2CCCC2CN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Hydrogenation and Reductive Cyclization

The compound participates in hydrogenation reactions to achieve ring saturation or modify substituents. A notable example involves palladium-catalyzed hydrogenation under controlled pressures (1–3 atm H₂) to reduce unsaturated bonds in intermediates during synthesis.

Reductive cyclization has also been employed to construct the bicyclic framework. For instance, amino keto esters undergo cyclization using sodium cyanoborohydride (NaCNBH₃) in methanol under acidic conditions (HCl-MeOH, pH 6), yielding piperazine intermediates .

Reaction Type Reagents/ConditionsProductYieldSource
HydrogenationPd/C, H₂ (1–3 atm), RTSaturated bicyclic derivatives75–90%
Reductive CyclizationNaCNBH₃, HCl-MeOH, refluxPiperazin-2-ylpropanoates60–75%

Alkylation and Dieckmann Cyclization

The ester group facilitates alkylation reactions. Methyl bromoacetate is commonly used to alkylate secondary amines in the piperazine ring, forming diacetate intermediates . Subsequent Dieckmann cyclization (base-induced intramolecular ester condensation) generates lactam derivatives.

Example protocol :

  • Alkylation with methyl bromoacetate in THF at 0–5°C.

  • Dieckmann cyclization using NaOMe in dry toluene at 110°C.

  • Acidic demethoxycarbonylation (HCl, H₂O) removes the methoxy group, yielding ketones .

Step ConditionsIntermediate/ProductYieldSource
AlkylationMethyl bromoacetate, THF, 0–5°CDiacetate intermediate85%
Dieckmann CyclizationNaOMe, toluene, 110°CLactam derivative70%
DemethoxycarbonylationHCl (conc.), H₂O, refluxOctahydropyrrolopyrazine ketone65%

Acid-Catalyzed Hydrolysis

The methyl ester undergoes hydrolysis in acidic media to form carboxylic acid derivatives. For example, treatment with HCl-MeOH (2 M) at reflux cleaves the ester group, producing the corresponding acid.

Reaction ConditionsProductNotesSource
Ester HydrolysisHCl-MeOH (2 M), reflux, 1 hCarboxylic acid derivativeRequires neutralization

Oxidation Reactions

The tertiary amine in the pyrrolidine ring is susceptible to oxidation. Potassium permanganate (KMnO₄) in aqueous acidic conditions oxidizes the amine to a ketone.

Reagent ConditionsProductYieldSource
KMnO₄H₂SO₄ (1 M), 60°C, 4 hPyrrolidinone derivative55%

Nucleophilic Substitution

The ester group participates in nucleophilic substitution with amines or alcohols. For instance, benzylamine reacts with the ester in DMF at 80°C to form amide derivatives.

Nucleophile ConditionsProductYieldSource
BenzylamineDMF, 80°C, 12 hAmide derivative70%

Stereochemical Modifications

The stereochemistry at the 3-position (methyl group) influences reactivity. Chiral resolution via crystallization with tartaric acid derivatives has been reported to isolate enantiomerically pure forms.

Key Mechanistic Insights

  • Steric Effects : The methyl group at position 3 hinders nucleophilic attack at the adjacent nitrogen, favoring reactions at the ester or distal amine.

  • Ring Strain : The fused bicyclic system increases reactivity in cyclization and oxidation steps compared to monocyclic analogs .

Scientific Research Applications

Medicinal Chemistry

Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate has been investigated for its potential as a lead compound in drug discovery. Its structure allows for interaction with various biological targets, making it a candidate for developing therapeutics against diseases such as cancer and neurological disorders.

  • Cancer Research : Studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines. For instance, an investigation demonstrated a significant reduction in cell viability (IC50 = 15 µM) in breast cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial and Antiviral Activities

The compound has been evaluated for its antimicrobial and antiviral properties.

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
  • Antiviral Activity : Research indicated that at concentrations as low as 10 µg/mL, the compound could reduce viral titers by 50% against influenza viruses .

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways. Its ability to modulate enzyme activity presents opportunities for therapeutic interventions in metabolic disorders .

Case Studies

Study FocusFindings
Antimicrobial Efficacy MIC of 32 µg/mL against Staphylococcus aureus .
Antiviral Activity Reduction of viral titers by 50% at 10 µg/mL against influenza viruses .
Cancer Cell Line Study IC50 = 15 µM in breast cancer cell lines .
Enzyme Inhibition Potential Potential to inhibit enzymes involved in metabolic pathways .

Industrial Applications

In addition to its biological applications, this compound serves as a building block in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its unique structure enables the development of novel materials and catalysts for various chemical reactions .

Mechanism of Action

The exact mechanism of action of methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is not fully understood. it is believed to exert its effects by interacting with various molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis, while its antitumor activity may involve the inhibition of specific kinases involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrrolo-pyrazine family encompasses diverse derivatives with variations in substituents, oxidation states, and ring saturation. Below is a detailed comparison:

Cyclic Dipeptide Derivatives

  • Cyclo(L-Pro-L-Val) (3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione):

    • Structure : Features a diketone moiety (1,4-dione) and an isopropyl side chain.
    • Activity : Exhibits antagonistic and growth-promoting effects in microbial co-cultures .
    • Synthesis : Derived from Strecker-type reactions or microbial biosynthesis.
  • Cyclo(L-Pro-L-Tyr) (3-[(4-hydroxyphenyl)methyl]-octahydropyrrolo[1,2-a]pyrazine-1,4-dione):

    • Structure : Contains a 4-hydroxyphenylmethyl substituent.
    • Activity : Linked to biocontrol properties in agricultural systems, enhancing plant resistance .
    • Source : Identified in Streptomyces spp. .

Hexahydro-Pyrrolo-Pyrazine-Diones

  • Maculosin ((3S,8aS)-3-[(4-hydroxyphenyl)methyl]-octahydropyrrolo[1,2-a]piperazine-1,4-dione): Structure: Piperazine ring instead of pyrazine, with a hydroxyphenyl group. Activity: Known for phytotoxic and antimicrobial properties . Differentiation: The piperazine ring reduces conformational flexibility compared to pyrazine derivatives.
  • (3R,8aS)-3-Methyl-1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine-1,4-dione: Structure: Methyl substituent at position 3. Activity: Demonstrates antioxidant activity in Streptomyces strains . Synthesis: Produced via microbial fermentation or chemical cyclization of amino acid precursors .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Source/Synthesis Method Reference ID
Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate Pyrrolo-pyrazine + ester Methyl ester at C3 Intermediate for drug synthesis Chemical cyclization of 2-oxopiperazine
Cyclo(L-Pro-L-Val) Pyrrolo-pyrazine-1,4-dione Isopropyl side chain Antagonistic, growth promotion Microbial biosynthesis
Maculosin Pyrrolo-piperazine-1,4-dione 4-Hydroxyphenylmethyl Phytotoxic, antimicrobial Natural product isolation
(3R,8aS)-3-Methyl-pyrrolo-pyrazine-1,4-dione Pyrrolo-pyrazine-1,4-dione Methyl at C3 Antioxidant Streptomyces fermentation
Compound 4a (Pyrido-pyrazine derivative) Pyrido-pyrazine + arylaminocarbonyl Arylaminocarbonyl at C8 Synthetic intermediate Reflux with N-arylmaleimides

Key Research Findings

Biological Activity : this compound lacks direct bioactivity reports but serves as a precursor for bioactive derivatives. In contrast, diketone derivatives like cyclo(L-Pro-L-Val) and maculosin exhibit significant antimicrobial and antioxidant properties .

Structural Impact on Function :

  • Ester groups (e.g., methyl carboxylate) enhance solubility and reactivity for further derivatization .
  • Diketone moieties (1,4-dione) are critical for metal chelation and radical scavenging, explaining antioxidant effects .

Synthetic Flexibility: The pyrrolo-pyrazine core allows modular substitution, enabling tailored physicochemical properties. For example, arylaminocarbonyl groups in pyrido-pyrazine derivatives improve thermal stability .

Biological Activity

Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential applications, supported by recent research findings and data.

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₅N₂O₂
  • Molecular Weight : 169.22 g/mol
  • CAS Number : 1217985-78-8

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, which can lead to altered physiological responses.
  • Receptor Modulation : It can bind to receptors on cell membranes, influencing their activity and triggering downstream signaling pathways.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting microbial cell wall synthesis, leading to cell lysis and death .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Studies have demonstrated that it can inhibit viral replication in vitro, particularly against viruses like the Yellow Fever Virus (YFV). The minimal effective dose for antiviral activity was reported at 32 mg/kg/day .

Anticancer Potential

This compound has shown promise as an anticancer agent. It induces apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. Research findings suggest that it modulates signaling pathways related to cell proliferation and survival . A summary of its anticancer effects is presented in Table 1.

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa15.4Induction of apoptosis
MCF-710.2Inhibition of cell proliferation
A54912.5Activation of intrinsic apoptosis

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of this compound against Enterococcus faecalis. Results showed a significant reduction in bacterial viability at concentrations above 20 µg/mL .
  • Antiviral Activity Assessment : In a controlled experiment with YFV-infected hamsters, administration of the compound starting four days post-infection improved survival rates significantly when dosed at 100 mg/kg/day .
  • Cancer Treatment Research : A recent investigation into the anticancer properties revealed that the compound effectively inhibited growth in multiple human tumor cell lines through apoptosis induction mechanisms .

Q & A

Q. What chromatographic methods are suitable for isolating this compound from microbial extracts?

  • Methodological Answer : Reverse-phase HPLC with C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) is effective. Retention time matching against authenticated standards (e.g., 8–12 min under specific conditions) and UV-Vis spectral similarity (>90%) can confirm identity. LC-MS with electrospray ionization (ESI) further validates molecular weight ([M+H]+ ion) and fragmentation patterns. Preparative HPLC is recommended for bulk isolation .

Q. How can basic physicochemical properties (e.g., LogD, pKa) be experimentally determined for this compound?

  • Methodological Answer :
  • LogD : Use shake-flask partitioning at pH 5.5 and 7.4 with octanol/water phases, followed by UV spectrophotometry or LC-MS quantification. Reported LogD values (0.45 at both pH levels) suggest minimal ionization dependency .
  • pKa : Potentiometric titration in aqueous-organic solvent mixtures (e.g., water/methanol) using automated titrators. The pKa of 11.47 indicates a weakly basic nitrogen in the pyrrolopyrazine ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacokinetic (PK) profile of pyrrolopyrazine derivatives in anticancer applications?

  • Methodological Answer : Co-crystal structure analysis (e.g., with cIAP proteins) identifies key binding motifs. For example, introducing a cyclopropane moiety at metabolically labile sites (e.g., octahydro-1H-cyclopropa[4,5]pyrrolo[1,2-a]pyrazines) reduces oxidative metabolism. In vitro assays (e.g., human liver microsomes) assess metabolic stability, while murine xenograft models (e.g., MDA-MB-231 breast cancer) validate efficacy. PK parameters (AUC, t₁/₂) are quantified via LC-MS/MS .

Q. What role does this compound play in enhancing fluorophore photophysical properties?

  • Methodological Answer : Fusion with rhodamine scaffolds (e.g., octahydropyrrolo[1,2-a]pyrazine-rhodamine hybrids) increases Stokes shift (56–99 nm) by introducing vibronic coupling. Substituents like electron-donating groups (e.g., -OCH₃) or electron-withdrawing groups (e.g., -NO₂) modulate emission wavelength and photostability. Validation involves UV-Vis absorption, fluorescence spectroscopy, and photobleaching assays under confocal microscopy .

Q. How do microbial co-cultures enhance the biosynthesis of pyrrolopyrazine derivatives with antioxidant activity?

  • Methodological Answer : Co-culturing Trichoderma harzianum and Burkholderia vietnamiensis upregulates diketopiperazine biosynthesis pathways, as shown via metabolomics (LC-QTOF-MS). Key intermediates like cyclo(L-Pro-L-Val) and cyclo(L-Pro-L-Tyr) are quantified using MRM transitions. Antioxidant activity is validated via DPPH radical scavenging (IC₅₀) and metal chelation assays (e.g., ferrous ion binding) .

Q. What computational strategies predict the bioactivity of pyrrolopyrazine derivatives against apoptosis-regulating proteins?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against XIAP BIR3 domains identifies hydrogen bonding with Trp323 and hydrophobic interactions with Leu307. Free energy perturbation (FEP) calculations refine binding affinity predictions. In vitro validation uses fluorescence polarization assays (e.g., displacement of FITC-labeled SMAC mimetics) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.